molecular formula C7H10N2O2 B1583972 Ethyl 1-Methylimidazole-4-carboxylate CAS No. 41507-56-6

Ethyl 1-Methylimidazole-4-carboxylate

Cat. No. B1583972
CAS RN: 41507-56-6
M. Wt: 154.17 g/mol
InChI Key: CYPCWFKNFJRMQN-UHFFFAOYSA-N
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Description

Ethyl 1-Methylimidazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of substituted imidazoles, such as Ethyl 1-Methylimidazole-4-carboxylate, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of Ethyl 1-Methylimidazole-4-carboxylate consists of an imidazole ring substituted at position 1 . The InChI code for this compound is 1S/C7H10N2O2/c1-3-11-7(10)6-4-9(2)5-8-6/h4-5H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 1-Methylimidazole-4-carboxylate is a solid substance at room temperature . It has a molecular weight of 154.17 .

Scientific Research Applications

Ionic Liquids and Synthesis Methodologies

  • Ionic Liquid as Catalyst : The use of 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) has been demonstrated to catalyze the efficient synthesis of 2-aryl-4,5-diphenyl imidazoles under ultrasonic irradiation, highlighting its role as a mild and effective catalyst for organic synthesis (Zang et al., 2010).

Antimicrobial and Antifungal Applications

  • Antimicrobial Study : Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives were evaluated for their antimicrobial activities against various strains of bacteria and fungi, indicating its potential as a basis for developing new antimicrobial agents (Desai et al., 2019).

Anticancer Activities

  • Novel Anticancer Agents : Some novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives have shown significant inhibitory activities against colon carcinoma cells (HCT‐116) and hepatocellular carcinoma cells (Hep‐G2), pointing towards their potential application in cancer treatment (Abdel‐Aziz et al., 2009).

Corrosion Inhibition

  • Steel Corrosion Inhibition : The 1-ethyl-3-methylimidazolium dicyanamide (EMID) has been studied for its efficiency against mild steel corrosion in acidic environments, demonstrating the potential of ethyl 1-methylimidazole derivatives in protecting metals from corrosion (Tüken et al., 2012).

Ionic Liquids in CO2 Reduction

  • CO2 Reduction : Studies on 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim][Tf2N]) have revealed its ability to modulate the electrochemical reduction of CO2, promoting the formation of carbon monoxide over oxalate anion, which opens up new avenues for CO2 utilization and reduction strategies (Sun et al., 2014).

Esterification Reactions

  • Esterification of Ionic Liquids : A facile reaction of 1-ethyl-3-methylimidazolium acetate ([EMIm]Ac) with dichloromethane has been exploited for mild, solvent-free esterification with other carboxylate-based ionic liquids and alkyl halides, showcasing the versatility of ethyl 1-methylimidazole derivatives in synthetic chemistry applications (Zhao et al., 2011).

Safety And Hazards

The safety data sheet for Ethyl 1-Methylimidazole-4-carboxylate indicates that it is a combustible liquid. It is harmful if swallowed and toxic in contact with skin. It can cause severe skin burns and eye damage .

properties

IUPAC Name

ethyl 1-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-9(2)5-8-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPCWFKNFJRMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341433
Record name Ethyl 1-Methylimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-Methylimidazole-4-carboxylate

CAS RN

41507-56-6
Record name Ethyl 1-Methylimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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